

# SHR-6390 (Dalpiciclib): A Technical Overview of a Novel CDK4/6 Inhibitor

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## Compound of Interest

Compound Name: *Dalpiciclib hydrochloride*

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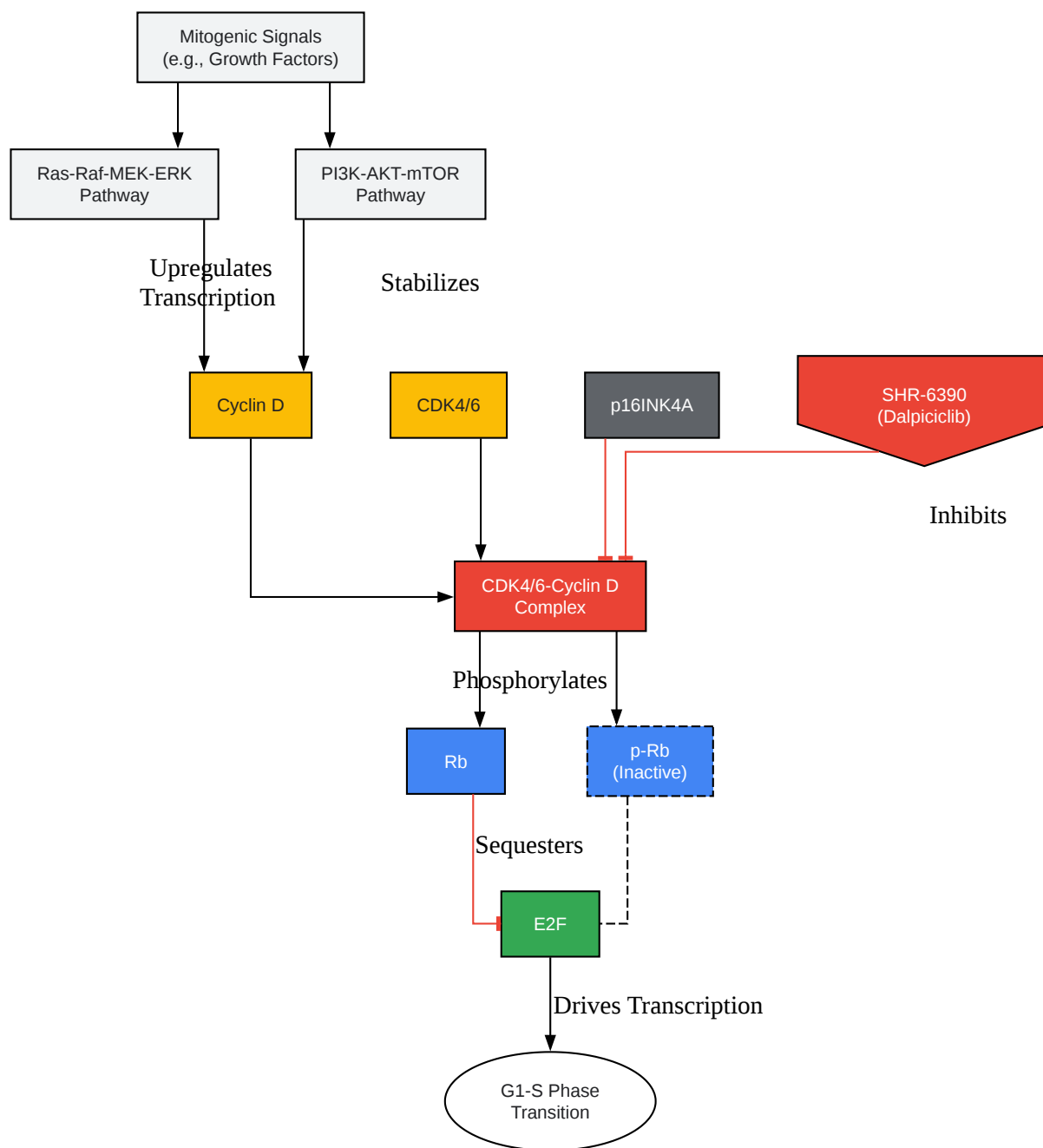
This technical guide provides an in-depth overview of the discovery and development of SHR-6390 (dalpiciclib), a novel and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). SHR-6390 has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.<sup>[1][2][3]</sup>

## Core Mechanism of Action

SHR-6390 is an orally active, small-molecule inhibitor that selectively targets CDK4 and CDK6.<sup>[4][5]</sup> These kinases are key regulators of the cell cycle, and their inhibition by SHR-6390 leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.<sup>[5][6]</sup> The anti-tumor effect of SHR-6390 is primarily mediated through the inhibition of retinoblastoma (Rb) protein phosphorylation, a critical step in the G1-S phase transition.<sup>[6][7]</sup>

## Signaling Pathway

The CDK4/6-Cyclin D-Rb pathway is a crucial regulator of cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell division. SHR-6390 intervenes by inhibiting the kinase activity of the CDK4/6-Cyclin D complex.



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CDK4/6 Signaling Pathway and SHR-6390's Point of Intervention.

## Preclinical Data

### In Vitro Activity

SHR-6390 has demonstrated potent and selective inhibitory activity against CDK4 and CDK6.

Parameter	Value	Reference
CDK4 IC50	12.4 nM	<a href="#">[4]</a>
CDK6 IC50	9.9 nM	<a href="#">[4]</a>

SHR-6390 effectively inhibits the proliferation of a wide range of retinoblastoma-positive (Rb+) cancer cell lines.[\[8\]](#)

Cell Line	Cancer Type	IC50 (nM)
MCF7	Breast	115.4
MCF7/TR (Tamoxifen-Resistant)	Breast	229.5
BT-474	Breast	626.8
BT-474/T (Trastuzumab-Resistant)	Breast	210.7
Eca 109	Esophageal Squamous Cell Carcinoma	-
KYSE-510	Esophageal Squamous Cell Carcinoma	-

Note: Specific IC50 values for Eca 109 and KYSE-510 were not provided in the searched documents, but SHR-6390 was shown to inhibit their proliferation.

### In Vivo Activity

In xenograft models, orally administered SHR-6390 demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[\[8\]](#)[\[9\]](#)

Xenograft Model	Cancer Type	Dosing	Outcome	Reference
U-87 MG	Glioblastoma	37.5, 75, 150 mg/kg daily	Dose-dependent tumor growth inhibition; regression at highest dose.	[8]
MCF7/ARO	Breast Cancer	-	-	[9]
COLO 205	Colon Cancer	-	-	[9]

Note: Specific dosing and outcome details for all models were not available in all cited documents.

## Clinical Development

SHR-6390 (dalpiciclib) has undergone extensive clinical evaluation, primarily in patients with advanced breast cancer.

### Phase 1 Studies

A first-in-human, open-label, phase 1 study in Chinese patients with advanced breast cancer established the safety, tolerability, and recommended Phase 2 dose (RP2D) of dalpiciclib.[1][2]

Study Identifier	Population	Key Findings	Recommended Phase 2 Dose
NCT02684266	Advanced Breast Cancer	Acceptable safety profile; dose-proportional pharmacokinetics.	150 mg once daily, 3 weeks on, 1 week off

### Phase 1b Studies

Phase 1b trials evaluated dalpiciclib in combination with endocrine therapies.

Study Identifier	Combination	Population	Key Findings
NCT03481998	Dalpiciclib + Letrozole/Anastrozole or Fulvestrant	HR+/HER2- Advanced Breast Cancer	Acceptable safety profile; promising anti- tumor activity.

## Phase 3 Studies

Multiple Phase 3 trials have demonstrated the efficacy of dalpiciclib in combination with endocrine therapy.

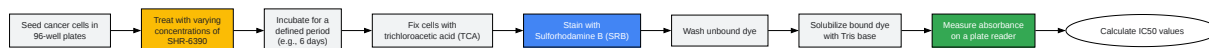
Trial Name	Combination	Population	Primary Endpoint	Key Results
DAWNA-1 (NCT03927456)	Dalpiciclib + Fulvestrant	Pretreated HR+/HER2- Advanced Breast Cancer	Progression-Free Survival (PFS)	Statistically significant improvement in PFS.
DAWNA-2 (NCT03966898)	Dalpiciclib + Letrozole/Anastrozole	First-line HR+/HER2- Advanced Breast Cancer	Progression-Free Survival (PFS)	Statistically significant improvement in PFS.
DAWNA-A (NCT04842617)	Adjuvant Dalpiciclib + Endocrine Therapy	HR+/HER2- Early Breast Cancer	Invasive Disease-Free Survival (iDFS)	Statistically significant improvement in iDFS.

## Experimental Protocols

While proprietary, detailed, step-by-step protocols for the synthesis and evaluation of SHR-6390 are not publicly available, the following sections outline the general methodologies employed in its preclinical assessment based on published literature.

## Cell Viability Assay

To assess the anti-proliferative effects of SHR-6390, a common method is the Sulforhodamine B (SRB) assay.



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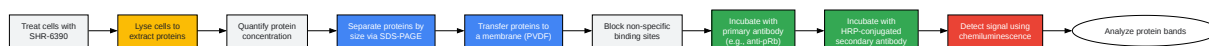
### General Workflow for a Cell Viability Assay.

#### General Procedure:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then treated with a range of concentrations of SHR-6390.
- Following a multi-day incubation period, the cells are fixed to the plate.
- The fixed cells are stained with SRB, a dye that binds to cellular proteins.
- Unbound dye is washed away, and the protein-bound dye is solubilized.
- The absorbance of the solubilized dye, which is proportional to the number of viable cells, is measured using a microplate reader.
- The half-maximal inhibitory concentration (IC<sub>50</sub>) is then calculated.

## Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation status, such as the phosphorylation of Rb, following treatment with SHR-6390.



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### General Workflow for Western Blot Analysis.

#### General Procedure:

- Cells are treated with SHR-6390 for a specified time.
- Total protein is extracted from the cells using a lysis buffer.
- The protein concentration of each sample is determined to ensure equal loading.
- Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated Rb).
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
- A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.

## Human Tumor Xenograft Models

To evaluate the in vivo efficacy of SHR-6390, human tumor cells are implanted into immunocompromised mice.

#### General Procedure:

- Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.

- SHR-6390 is administered orally to the treatment group, typically on a daily schedule. The control group receives a vehicle control.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).

## Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that dalpiciclib is well-absorbed orally, with the maximum plasma concentration (C<sub>max</sub>) reached in 4-6 hours.[6] The terminal half-life is approximately 43-45 hours.[6] Plasma exposure of dalpiciclib increases in a dose-dependent manner.[6]

A mass balance study using [14C]-labeled SHR-6390 revealed that the majority of the drug is eliminated in the feces.

## Safety and Tolerability

Across clinical trials, dalpiciclib has demonstrated a manageable safety profile. The most common treatment-related adverse events are hematological, including neutropenia and leukopenia, which are class effects of CDK4/6 inhibitors.[1][2]

## Conclusion

SHR-6390 (dalpiciclib) is a potent and selective CDK4/6 inhibitor with a well-characterized mechanism of action. Preclinical studies have demonstrated its broad anti-tumor activity in Rb-positive cancers. Extensive clinical development has established its efficacy and safety in combination with endocrine therapy for patients with HR+/HER2- advanced and early-stage breast cancer, positioning it as a significant therapeutic option.

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